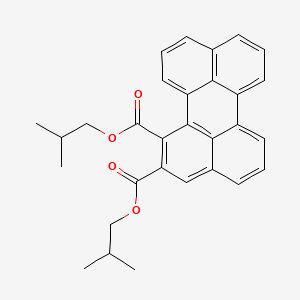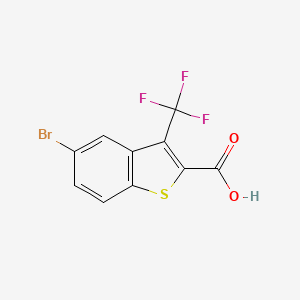
tert-Butyl 2,6-diazaadamantane-2-carboxylate
説明
“tert-Butyl 2,6-diazaadamantane-2-carboxylate” is a chemical compound . It is also known by other names such as “2,6-Diazaspiro [3.3]heptane-2-carboxylic Acid tert -Butyl Ester”, “2- ( tert -Butoxycarbonyl)-2,6-diazaspiro [3.3]heptane”, and "2-Boc-2,6-diazaspiro [3.3]heptane" .
Synthesis Analysis
The synthesis of “this compound” has been described in the literature . The compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22N2O2 . It is a solid at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.33 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用
Catalytic Activity in Asymmetric Reactions
Research by Hashimoto et al. (2011) explores the use of tert-butyl diazoacetate in asymmetric Mannich-type reactions. This compound serves as a key component in the development of chiral Brønsted acid catalysts, demonstrating its utility in creating chiral β-amino phosphonates and β-amino sulfones with high enantioselectivities. The unique internal hydrogen bonding of the acid used in these reactions underpins its distinct acidity and chiral scaffold, essential for the reaction's success (Hashimoto et al., 2011).
Synthesis of Cyclopropanecarboxylates
In another application, Häner et al. (1986) describe the lithiation of tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. This process facilitates the synthesis of α-substituted BHT esters, which can be converted to carboxylic acids or cyclopropanemethanols. This research demonstrates the compound's versatility in creating various chemically significant structures (Häner et al., 1986).
Pharmaceutical Intermediate Synthesis
Gomi et al. (2012) report a practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitor K-115. This synthesis approach is significant for large-scale pharmaceutical production, illustrating the compound's importance in medicinal chemistry (Gomi et al., 2012).
tert-Butylation Reagent Development
Yamada et al. (2016) developed a tert-butylating reagent, TriAT-tBu, using tert-butyl compounds. This reagent effectively tert-butylation of alcohols and carboxylic acids, showcasing the role of tert-butyl compounds in creating useful chemical reagents (Yamada et al., 2016).
Dendrimer Synthesis
Pesak et al. (1997) synthesized phenylacetylene dendrimers using tert-butyl esters. These dendrimers, which underwent transformations to carboxylic acids, demonstrate the compound's utility in creating complex macromolecules with distinct solubility characteristics (Pesak et al., 1997).
Synthesis of Halo-Substituted Compounds
Ivanov et al. (2017) synthesized halo-substituted pyrazolo[5,1-c][1,2,4]triazines using tert-butyl compounds. These compounds illustrate the role of tert-butyl derivatives in synthesizing novel halo-substituted derivatives, significant in various chemical syntheses (Ivanov et al., 2017).
特性
IUPAC Name |
tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHNQYJCOKFOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



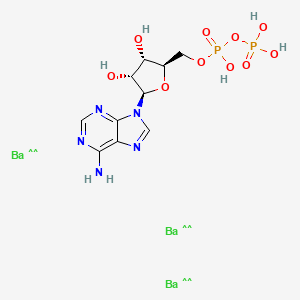
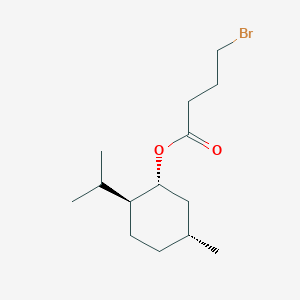
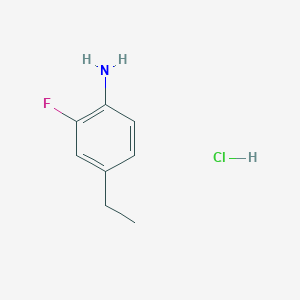
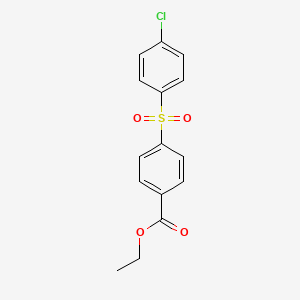

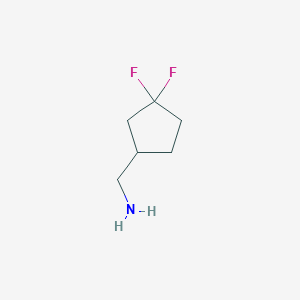
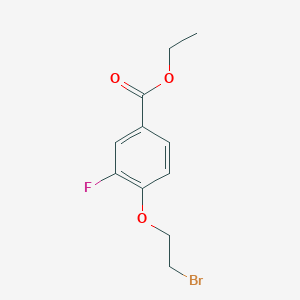

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
